Welcome to the BenchChem Online Store!
molecular formula C7H7N3OS B8288061 1-(4-Cyano-1,3-thiazol-2-yl)-3-hydroxyazetidine

1-(4-Cyano-1,3-thiazol-2-yl)-3-hydroxyazetidine

Cat. No. B8288061
M. Wt: 181.22 g/mol
InChI Key: BJAQUFZSUUOORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07001897B2

Procedure details

To a solution of 3-t-butyldiphenylsilyloxy-1-(4-cyano-1,3-thiazol-2-yl)azetidine (2.36 g, 5.62 mmol) (obtained as described in Reference Example 4(1)) in anhydrous tetrahydrofuran (115 ml) was added a solution of 1.0M tetra-n-butylammonium fluoride in tetrahydrofuran (6.7 ml, 6.7 mmol) in an ice bath. The mixture was stirred in the ice bath for 1 hour. After checking the completion of the reaction, the reaction mixture was concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using toluene:ethyl acetate (1:2) as the eluant to afford 1-(4-cyano-1,3-thiazol-2-yl)-3-hydroxyazetidine (0.78 g, yield 77%) as a white solid.
Name
3-t-butyldiphenylsilyloxy-1-(4-cyano-1,3-thiazol-2-yl)azetidine
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Four
Quantity
6.7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Si]([O:18][CH:19]1[CH2:22][N:21]([C:23]2[S:24][CH:25]=[C:26]([C:28]#[N:29])[N:27]=2)[CH2:20]1)(C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[C:28]([C:26]1[N:27]=[C:23]([N:21]2[CH2:22][CH:19]([OH:18])[CH2:20]2)[S:24][CH:25]=1)#[N:29] |f:1.2|

Inputs

Step One
Name
3-t-butyldiphenylsilyloxy-1-(4-cyano-1,3-thiazol-2-yl)azetidine
Quantity
2.36 g
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OC1CN(C1)C=1SC=C(N1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
115 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
6.7 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1N=C(SC1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.